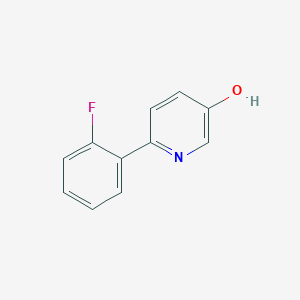
6-(2-Fluorophenyl)pyridin-3-ol
Cat. No. B1344776
Key on ui cas rn:
859538-49-1
M. Wt: 189.19 g/mol
InChI Key: KDPOGXMMTHAGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08188291B2
Procedure details


3.3 ml (26.6 mmol) of boron trifluoride diethylether complex were cooled to −15° C. Then 2.5 g (13.3 mmol) of 6-(2-fluoro-phenyl)-pyridin-3-ylamine in 5 ml of DME and, subsequently, 1.9 ml (15.9 mmol) of tert-butyl nitrite were added dropwise. Shortly after, a thick precipitate formed. The mixture was diluted with 8 ml of DME and 8 ml of dichloromethane and stirred in an ice bath for 2 h. After addition of 50 ml of pentane, the precipitate was filtered off, dried, and stirred in 50 ml of acetic anhydride at 100° C. for 1 h. After concentration, a sodium hydrogencarbonate solution was added, and the mixture was extracted with ethyl acetate. The combined organic phases were dried and evaporated. The residue was purified by chromatography (silica gel, n-heptane/ethyl acetate 5:1). The obtained product was stirred with a 15% aqueous potassium hydroxide solution and few methanol in an ice bath and subsequently for 2 h at room temperature. After neutralization with 2 N hydrochloric acid, the mixture was extracted with ethyl acetate, and the combined extracts were dried and evaporated. Yield: 871 mg.






Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:13]=[CH:12][C:11](N)=[CH:10][CH:9]=1.N(OC(C)(C)C)=[O:16].CCCCC>COCCOC.ClCCl>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:13]=[CH:12][C:11]([OH:16])=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=N1)N
|
|
Name
|
|
|
Quantity
|
1.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred in an ice bath for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Shortly after, a thick precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred in 50 ml of acetic anhydride at 100° C. for 1 h
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a sodium hydrogencarbonate solution was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic phases were dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography (silica gel, n-heptane/ethyl acetate 5:1)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The obtained product was stirred with a 15% aqueous potassium hydroxide solution and few methanol in an ice bath and subsequently for 2 h at room temperature
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After neutralization with 2 N hydrochloric acid, the mixture was extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined extracts were dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=N1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
